2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-
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Overview
Description
2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a complex organic compound that features a trioxabicyclo structure with ethynyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the Trioxabicyclo Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Ethynyl and Fluorophenyl Groups: These substituents can be introduced through palladium-catalyzed coupling reactions, such as the Sonogashira coupling for the ethynyl group and Suzuki coupling for the fluorophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions could target the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium azide or organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure might be explored for the development of novel polymers or nanomaterials.
Biology and Medicine
Drug Development:
Biological Probes: Use as a fluorescent probe or imaging agent due to its potential photophysical properties.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Electronics: Exploration of its properties for use in organic electronic devices.
Mechanism of Action
The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- exerts its effects would depend on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane derivatives: Compounds with similar trioxabicyclo structures but different substituents.
Phenyl-substituted bicyclic compounds: Molecules with phenyl groups attached to bicyclic frameworks.
Uniqueness
The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- lies in its specific combination of substituents, which may confer distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKSOAZTDSJKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157090 |
Source
|
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131505-63-0 |
Source
|
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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